molecular formula C19H18F3N3O6 B1311803 (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide CAS No. 885324-25-4

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

Cat. No. B1311803
CAS RN: 885324-25-4
M. Wt: 441.4 g/mol
InChI Key: YVXVTLGIDOACBJ-GOSISDBHSA-N
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Description

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H18F3N3O6 and its molecular weight is 441.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photoreactivity in Different Solvents

Subheading : Photoreactions of Flutamide in Various SolventsFlutamide, closely related to the queried compound, shows different photoreactions in acetonitrile and 2-propanol. In acetonitrile, it undergoes a nitro–nitrite rearrangement under UV light, leading to the generation of phenoxy radicals and nitrogen monoxide. Conversely, in 2-propanol, the photoreaction involves the photoreduction of the nitro group and solvolysis of the trifluoromethyl group, with the three fluorine atoms being eliminated by nucleophilic attack from the solvent molecule. This understanding is essential for handling and storing such compounds under different conditions (Watanabe et al., 2015).

Pharmacokinetics and Metabolism

Subheading : Pharmacokinetic Properties of Similar CompoundsS-1, a similar compound, demonstrates promising therapeutic potential and its pharmacokinetics and metabolism have been extensively studied in rats. It showcases low clearance, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. Its oral bioavailability is between 55% to 60%, indicating good absorption and systemic availability. Identifying forty phase I and phase II metabolites of S-1 in rats underscores the compound's extensive metabolic profile, a crucial aspect for drug development and safety studies (Wu et al., 2006).

Molecular Imaging Applications

Subheading : Utilization in Prostate Cancer ImagingNew carbon-11-labeled propanamide derivatives, structurally similar to the compound , have been synthesized and used as selective androgen receptor modulator (SARM) radioligands. These compounds have shown potential in the molecular imaging of prostate cancer using positron emission tomography (PET), signifying the compound's potential applications in diagnostic imaging and potentially guiding therapeutic interventions (Gao et al., 2011).

properties

IUPAC Name

(2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVTLGIDOACBJ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC[C@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436497
Record name (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885324-25-4
Record name (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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